1S/C10H14N4O2/c1-12-5-7-13(8-6-12)10-9(14(15)16)3-2-4-11-10/h2-4H,5-8H2,1H3
. This indicates the molecular structure of the compound.
1-Methyl-4-(3-nitropyridin-2-yl)piperazine is an organic compound with the molecular formula C10H14N4O2. It is classified as a derivative of piperazine, which is a heterocyclic amine. This compound features a nitro group attached to a pyridine ring, making it significant in various biochemical applications, particularly as an enzyme inhibitor.
This compound can be sourced from chemical suppliers and is categorized within the class of piperazine derivatives. It has garnered attention for its potential biological activities, particularly in inhibiting urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This inhibition has implications in treating conditions associated with urease activity, such as urinary tract infections and certain types of kidney stones.
1-Methyl-4-(3-nitropyridin-2-yl)piperazine can be synthesized through several methods, primarily involving nucleophilic substitution reactions. A common synthetic route includes the following steps:
The reaction conditions are crucial for optimizing yield and purity. Factors such as temperature, reaction time, and concentration of reactants must be meticulously controlled. The final product is usually purified using recrystallization or chromatography techniques to ensure high purity levels suitable for further applications.
The molecular structure of 1-Methyl-4-(3-nitropyridin-2-yl)piperazine consists of a piperazine ring substituted with a methyl group and a nitro-substituted pyridine ring. The structural formula can be represented as follows:
The compound's molecular weight is approximately 218.24 g/mol. The presence of both nitrogen atoms in the piperazine ring and the nitro group contributes to its unique chemical properties and biological activities.
1-Methyl-4-(3-nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:
Common reagents used in these reactions include:
The primary mechanism of action for 1-Methyl-4-(3-nitropyridin-2-yl)piperazine involves its interaction with urease. By binding to the active site of this enzyme, the compound inhibits its activity, thereby reducing ammonia production from urea hydrolysis.
This inhibition has been quantitatively assessed in laboratory settings, demonstrating significant effects on cellular processes related to nitrogen metabolism and signaling pathways .
1-Methyl-4-(3-nitropyridin-2-yl)piperazine is typically characterized by:
Chemical properties include:
The primary applications of 1-Methyl-4-(3-nitropyridin-2-yl)piperazine are found in pharmacological research, particularly:
The synthesis of 1-methyl-4-(3-nitropyridin-2-yl)piperazine (CAS 5028-15-9) relies primarily on nucleophilic aromatic substitution (SNAr). This leverages the electron-deficient nature of the 3-nitropyridine ring at the 2-position. Standard protocols involve reacting 2-chloro-3-nitropyridine with N-methylpiperazine under reflux in anhydrous acetonitrile for 12–24 hours, yielding 65%–76% of the target compound [1] [2]. Optimization studies reveal that solvent choice critically impacts efficiency: polar aprotic solvents like DMF or acetonitrile suppress N-alkylation side products. Excess piperazine (≥2.5 eq.) acts as both reactant and base, mitigating di-substitution impurities [2] [9].
Recent advances employ flow chemistry techniques to enhance reproducibility. For example, continuous-flow reactors with precise temperature control (100–110°C) and residence times of 30–45 minutes achieve >90% conversion, reducing typical batch-reaction durations by 50% [5]. Microwave-assisted synthesis further accelerates the process, completing in 15–20 minutes with comparable yields [10].
Table 1: Optimization of Synthetic Routes for 1-Methyl-4-(3-nitropyridin-2-yl)piperazine
Condition | Reaction Time | Yield (%) | Key Advantage |
---|---|---|---|
Acetonitrile reflux | 12–24 h | 65–76 | Simplicity |
DMF, 110°C | 8 h | 82 | Higher solubility |
Microwave-assisted | 15–20 min | 78 | Rapid synthesis |
Continuous flow | 30–45 min | >90 | Scalability, high reproducibility |
Regioselective nitration of the pyridine ring precedes piperazine coupling. Direct nitration of 2-chloropyridine faces challenges due to undesired ortho/para mixtures. A stepwise approach proves superior: pyridin-2-amine is first converted to N-oxide, followed by nitration at the 3-position using HNO₃/Ac₂O, yielding 3-nitro derivatives regioselectively [3] [7]. Catalytic palladium- or copper-mediated cross-coupling offers alternatives for complex substrates. For instance, Buchwald-Hartwig amination enables coupling of aryl halides with N-methylpiperazine under Pd₂(dba)₃/XPhos catalysis, though this is less cost-effective for simple scaffolds [5].
Functionalization of the piperazine nitrogen employs protective group strategies. tert-Butoxycarbonyl (Boc) protection of the secondary piperazine nitrogen allows selective N-methylation via reductive amination (CH₂O/NaBH₃CN) or alkylation (CH₃I/K₂CO₃). Subsequent Boc deprotection with TFA regenerates the free amine for pyridine coupling [5]. For N-acylpiperazines, carbodiimide-mediated acylation (e.g., with chloroacetyl chloride) precedes SNAr, as demonstrated in urease inhibitor hybrids [10].
The electron-withdrawing nitro group at the pyridine 3-position activates the 2- and 6-positions for nucleophilic attack. While SNAr at C2 is favored, competing C6 substitution can generate regioisomeric impurities (e.g., 1-methyl-4-(3-nitropyridin-6-yl)piperazine), particularly with sterically hindered nucleophiles [3] [7]. These isomers exhibit similar polarity, complicating separation. Chromatographic purification (silica gel, eluent: EtOAc/hexane or CH₂Cl₂/MeOH) remains essential, though yields decrease by 15%–20% [1] [9].
Piperazine dimerization poses another challenge. Excess piperazine can lead to bis-(2-pyridinyl)piperazine derivatives, detectable via LC-MS at m/z 386 [M+H]⁺. Kinetic control through slow addition of 2-chloro-3-nitropyridine minimizes this side reaction [2]. Purification hurdles extend to metal catalyst residues in cross-coupled variants. Chelating agents (e.g., EDTA washes) or scavenger resins (e.g., thiourea-functionalized silica) reduce Pd contamination to <10 ppm [5].
Table 2: Analytical Characterization Data for 1-Methyl-4-(3-nitropyridin-2-yl)piperazine and Key Derivatives
Compound | ¹H NMR (DMSO-d₆, δ ppm) | HRMS [M+H]⁺ | Key Application |
---|---|---|---|
1-(3-Nitropyridin-2-yl)piperazine | 2.85 (t, 4H), 3.50 (t, 4H), 7.45 (dd, 1H), 8.35 (d, 1H), 8.55 (d, 1H) | 209.1036 | Urease inhibitor precursor [7] |
1-Methyl-4-(3-nitropyridin-2-yl)piperazine | 2.35 (s, 3H), 2.55 (t, 4H), 3.65 (t, 4H), 7.50 (dd, 1H), 8.40 (d, 1H), 8.60 (d, 1H) | 223.1192 | Radioligand intermediate [1] [3] |
Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate | 2.55 (t, 2H), 2.65 (s, 3H), 3.45 (t, 4H), 3.60 (s, 3H), 3.70 (t, 4H), 7.50 (m, 1H), 8.45 (m, 2H) | 295.1508 | Synthetic building block [9] |
Structural Confirmation Techniques
High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., C₁₀H₁₄N₄O₂ for the parent compound, [M+H]⁺ = 223.1192). Multinuclear NMR (¹H, ¹³C) verifies regiochemistry: the characteristic downfield shift of H6 (δ 8.60 ppm) versus H4 (δ 7.50 ppm) confirms 3-nitropyridine substitution [1] [9]. IR spectroscopy identifies NO₂ asymmetric stretches at 1530 cm⁻¹ and symmetric stretches at 1345 cm⁻¹, excluding regioisomeric contaminants [2]. Single-crystal X-ray diffraction, though less common due to crystallization challenges, unambiguously confirms the substitution pattern, as demonstrated in related pyridylpiperazine urease inhibitors [2].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1